molecular formula C11H15NO3 B182250 2-(Benzyloxy)-N-methoxy-N-methylacetamide CAS No. 104863-68-5

2-(Benzyloxy)-N-methoxy-N-methylacetamide

Cat. No.: B182250
CAS No.: 104863-68-5
M. Wt: 209.24 g/mol
InChI Key: CUAZBEOHVCLBJV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-methoxy-N-methylacetamide is an organic compound that features a benzyloxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-N-methoxy-N-methylacetamide typically involves the reaction of benzyloxyacetic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-N-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the methoxy and methyl groups can modulate its chemical reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: Similar structure but with an alcohol group instead of an amide.

    N-methoxy-N-methylacetamide: Lacks the benzyloxy group, making it less hydrophobic and potentially less bioactive.

    Benzyloxyacetic acid: Contains a carboxylic acid group instead of an amide, affecting its reactivity and solubility.

Uniqueness

2-(Benzyloxy)-N-methoxy-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of both benzyloxy and amide groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-methoxy-N-methyl-2-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(14-2)11(13)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAZBEOHVCLBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466512
Record name 2-(BENZYLOXY)-N-METHOXY-N-METHYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104863-68-5
Record name 2-(BENZYLOXY)-N-METHOXY-N-METHYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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